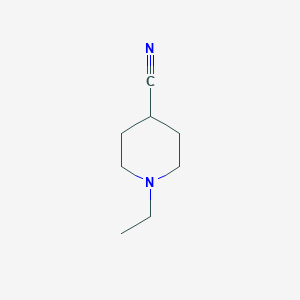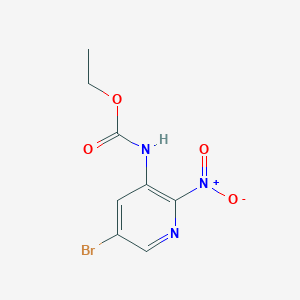
2-Iodo-4'-methylbenzophenone
Overview
Description
2-Iodo-4’-methylbenzophenone: is an organic compound with the molecular formula C14H11IO . It is a derivative of benzophenone, where an iodine atom is substituted at the second position of the benzene ring, and a methyl group is substituted at the fourth position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It’s known that haloketones, the class of compounds to which 2-iodo-4’-methylbenzophenone belongs, are versatile and find extensive employment in the realm of organic synthesis .
Mode of Action
The mode of action of 2-Iodo-4’-methylbenzophenone involves its distinctive arrangement with an iodine atom located at position 2 and a methyl group (CH3) attached to the aromatic ring at the 4’-position . It’s known that benzylic halides typically react via an SN1 or SN2 pathway, depending on their degree of substitution .
Biochemical Pathways
It’s known that propiophenone derivatives, like 2-iodo-4’-methylbenzophenone, are crucial starting materials for the production of diverse organic compounds through various synthetic pathways .
Pharmacokinetics
The physico-chemical properties of the compound, such as its molecular weight (32214 g/mol) and boiling point, could influence its bioavailability .
Result of Action
It’s known that the compound serves as an essential building block for the production of other compounds, such as mephedrone .
Biochemical Analysis
Biochemical Properties
2-Iodo-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Iodo-4’-methylbenzophenone and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to oxidative stress and cellular damage .
Cellular Effects
The effects of 2-Iodo-4’-methylbenzophenone on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Additionally, 2-Iodo-4’-methylbenzophenone has been shown to influence gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional regulation . At higher concentrations, it can induce cytotoxicity and apoptosis through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 2-Iodo-4’-methylbenzophenone involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, 2-Iodo-4’-methylbenzophenone can activate or inhibit transcription factors, leading to changes in gene expression. The binding interactions with biomolecules are primarily driven by hydrophobic interactions and hydrogen bonding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-4’-methylbenzophenone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the degradation products of 2-Iodo-4’-methylbenzophenone may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term studies have shown that continuous exposure to 2-Iodo-4’-methylbenzophenone can lead to adaptive cellular responses, such as upregulation of antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of 2-Iodo-4’-methylbenzophenone in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 2-Iodo-4’-methylbenzophenone can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold for these adverse effects depends on the species and the route of administration. For example, oral administration of high doses of 2-Iodo-4’-methylbenzophenone in rodents has been associated with significant liver damage and oxidative stress .
Metabolic Pathways
2-Iodo-4’-methylbenzophenone is metabolized primarily in the liver through phase I and phase II metabolic pathways. The phase I metabolism involves the oxidation of the iodine and methyl groups by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted in the urine . The metabolic pathways of 2-Iodo-4’-methylbenzophenone are crucial for understanding its pharmacokinetics and potential toxicological effects.
Transport and Distribution
The transport and distribution of 2-Iodo-4’-methylbenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 2-Iodo-4’-methylbenzophenone can bind to intracellular proteins, such as albumin and glutathione S-transferase, which facilitate its distribution to different cellular compartments. The localization and accumulation of 2-Iodo-4’-methylbenzophenone in specific tissues, such as the liver and kidneys, are influenced by its lipophilicity and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 2-Iodo-4’-methylbenzophenone is critical for its activity and function. This compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus. The targeting signals and post-translational modifications of 2-Iodo-4’-methylbenzophenone play a role in directing it to specific subcellular compartments. For instance, the presence of a mitochondrial targeting sequence can facilitate its import into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4’-methylbenzophenone typically involves the iodination of 4’-methylbenzophenone. One common method is the reaction of 4’-methylbenzophenone with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-Iodo-4’-methylbenzophenone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodo-4’-methylbenzophenone can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of 2-Iodo-4’-methylbenzophenone can lead to the formation of 2-iodo-4’-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alkoxides in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution: Formation of 4’-methylbenzophenone derivatives with different functional groups.
Oxidation: Formation of 4’-methylbenzophenone carboxylic acid or ketone derivatives.
Reduction: Formation of 2-iodo-4’-methylbenzyl alcohol.
Scientific Research Applications
2-Iodo-4’-methylbenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active molecules.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
2-Iodo-4’-chlorobenzophenone: Similar structure with a chlorine atom instead of a methyl group.
2-Iodo-4’-methoxybenzophenone: Contains a methoxy group instead of a methyl group.
2-Iodo-4’-nitrobenzophenone: Contains a nitro group instead of a methyl group.
Uniqueness: 2-Iodo-4’-methylbenzophenone is unique due to the presence of both iodine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2-iodophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUXPIALMJUMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572410 | |
| Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107624-39-5 | |
| Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)




![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)





![4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B1315936.png)
